2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine 2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 93881-99-3
VCID: VC16998946
InChI: InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,12-13H2,1H3
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine

CAS No.: 93881-99-3

Cat. No.: VC16998946

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine - 93881-99-3

Specification

CAS No. 93881-99-3
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]benzene-1,4-diamine
Standard InChI InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,12-13H2,1H3
Standard InChI Key XJKJEBRXZVBBCZ-UHFFFAOYSA-N
Canonical SMILES COCCOCCOC1=C(C=CC(=C1)N)N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(2-(2-Methoxyethoxy)ethoxy)benzene-1,4-diamine belongs to the class of aromatic diamines with ether-linked side chains. The benzene core is functionalized with two primary amine groups (-NH₂) at the para positions and a triethylene glycol monomethyl ether (-OCH₂CH₂OCH₂CH₂OCH₃) group at the ortho position. The IUPAC name, 4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine, reflects this substitution pattern.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number93881-99-3
Molecular FormulaC11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_3
Molecular Weight226.27 g/mol
Density1.15 g/cm³
Boiling Point399°C at 760 mmHg
Flash Point213.7°C
LogP2.055
Polar Surface Area (PSA)79.73 Ų

The compound’s solubility is influenced by its ether side chain, which enhances hydrophilicity compared to unsubstituted benzenediamines. Its LogP value of 2.055 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the ether chain. In 1H^1\text{H}-NMR, the benzene ring protons resonate as a doublet at δ 6.5–7.0 ppm, while the methylene (-CH₂-) groups in the ether chain appear as multiplets between δ 3.4–3.8 ppm. The methoxy group (-OCH₃) produces a singlet at δ 3.3 ppm. Infrared (IR) spectroscopy shows N-H stretching vibrations at 3350–3450 cm⁻¹ and C-O-C stretches at 1100–1250 cm⁻¹.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step etherification and amination process:

  • Etherification of Hydroquinone:
    Hydroquinone reacts with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(2-(2-methoxyethoxy)ethoxy)benzene-1,4-diol.

  • Nitration and Reduction:
    The diol is nitrated using concentrated nitric acid to introduce nitro groups, followed by catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
EtherificationK₂CO₃, DMF, 80°C, 12 h75%
NitrationHNO₃, H₂SO₄, 0°C, 2 h65%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 6 h85%

Purification and Quality Control

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>98%) is confirmed by high-performance liquid chromatography (HPLC) and elemental analysis.

Reactivity and Functionalization

Amine Group Reactivity

The primary amines participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in polymer synthesis. They also undergo acylation with acid chlorides to yield amides, enhancing the compound’s utility in drug design.

Ether Chain Modifications

The polyether side chain can be functionalized via nucleophilic substitution or oxidation. For example, reaction with methyl iodide converts the terminal methoxy group to a larger alkoxy group, altering solubility profiles.

Applications in Materials Science

Polymer Synthesis

The compound serves as a monomer in polyurethane and epoxy resins. Its rigid benzene core and flexible ether side chain impart thermal stability and elasticity to polymers.

Table 3: Properties of Polyurethane Derived from the Compound

PropertyValue
Glass Transition120°C
Tensile Strength45 MPa
Decomposition300°C

Coordination Chemistry

The amine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and photoluminescence.

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